6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester dihydrochloride is a complex organic compound notable for its potential biological activities. This compound falls under the category of pyrrolopyridines, which are characterized by a fused pyrrole and pyridine ring system. The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the compound, enhancing its solubility and stability in aqueous environments.
The synthesis and applications of this compound have been explored in various studies, particularly in medicinal chemistry. Its derivatives have shown promise as allosteric modulators for muscarinic acetylcholine receptors, which are crucial in numerous physiological processes. Research has indicated that modifications to the pyrrolo[3,4-b]pyridine structure can lead to compounds with significant biological activity, including antitumor and antiviral properties .
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester dihydrochloride is classified as a nitrogen-containing heterocyclic compound. Its structure features:
The synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester dihydrochloride typically involves multiple steps:
The synthesis can be optimized by varying reaction conditions such as temperature, solvent choice, and catalyst type. For example, using polar aprotic solvents like dimethylformamide can enhance yields during cyclization reactions .
The molecular structure of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester dihydrochloride can be depicted as follows:
The molecular formula for this compound is . Key structural features include bond lengths and angles that reflect typical values found in similar heterocycles.
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester dihydrochloride can participate in various chemical reactions:
Reactions involving this compound often require careful control of conditions (temperature, pH) to achieve desired selectivity and yield .
The mechanism of action for compounds derived from 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester dihydrochloride primarily involves interaction with muscarinic acetylcholine receptors:
Studies indicate that derivatives of this compound exhibit varying degrees of potency against different receptor subtypes, highlighting its potential as a therapeutic agent .
Relevant data include melting points and solubility profiles that are crucial for practical applications in drug formulation .
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester dihydrochloride has several important applications:
This compound's unique structure and biological activity make it a valuable target for ongoing research in medicinal chemistry and pharmacology.
Fragment-based drug design (FBDD) has proven instrumental in developing high-affinity ligands targeting the WDR5 WIN site, with the dihydro-pyrrolo-imidazole core serving as a privileged scaffold. NMR-based screening of >13,800 fragments against WDR5 identified the bicyclic imidazole fragment F-1 (6,7-dihydro-5H-pyrrolo[1,2-a]imidazole) as a high-efficiency hit. This fragment exhibited a dissociation constant (Kᵢ) of 323 µM and ligand efficiency (LE) of 0.34 kcal/mol per heavy atom—significantly superior to amidine-based fragments (LE = 0.20–0.29 kcal/mol). The crystal structure (PDB: 5XJ8) revealed critical interactions: (1) The imidazole N3 hydrogen-bonds with C261 backbone carbonyl (2.8 Å distance), and (2) Aromatic stacking between the pyrroloimidazole ring and F133/F263 residues. This binding mode mimics the arginine engagement of native MLL peptides but with reduced basicity (pKb 5.4–5.9 vs. 11+ for amidines), enhancing cellular permeability. Optimization leveraged the solvent-exposed phenyl group to extend into S4/S5 subpockets, improving affinity to <10 nM while maintaining metabolic stability [7].
Table 1: Fragment Screening Hits Targeting WDR5 WIN-Site
Fragment | Core Structure | Kᵢ (µM) | Ligand Efficiency | Key Interactions |
---|---|---|---|---|
F-1 | Dihydro-pyrroloimidazole | 323 | 0.34 | H-bond: C261; π-stack: F133 |
F-2 | Phenoxy-amidine | 550 | 0.29 | Ionic: E322; H-bond: S91 |
F-3 | Biphenyl-amidine | 650 | 0.25 | Ionic: E322; π-stack: F263 |
F-4 | Benzyl-amidine | 850 | 0.20 | Ionic: E322; H-bond: F133 |
Design Insight: The dihydro-pyrrolo-imidazole core’s low pKb enables target engagement without the pharmacokinetic liabilities of highly basic amidines, making it a superior starting point for CNS-penetrant compounds [7].
Synthesis of the pyrrolopyridine core relies on regioselective transformations of bicyclic lactams or halogenated intermediates. A critical step involves the nucleophilic ring-opening of 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride (CAS 2241128-01-6) with methanol under basic conditions. This reaction proceeds via an SₙAr mechanism, where the C4 chloride acts as a regiochemical director. Key conditions include:
The 4-chloro intermediate itself is synthesized via Bischler–Napieralski cyclization, where 3-(cyanomethyl)pyridine-2-carboxylates undergo phosphoryl chloride-mediated ring closure. Regioselectivity is enforced by the ortho-carboxylate directing group, which coordinates electrophiles to the C4 position exclusively. Alternative routes using 7-azabicyclo[2.2.1]heptane N-oxide intermediates show inferior regiocontrol (<50% yield) due to competing C5/C6 functionalization [5] [10].
Table 2: Regioselectivity in Nucleophilic Ring-Opening Reactions
Nucleophile | Product | Yield (%) | Byproducts (%) | Conditions |
---|---|---|---|---|
Methanol | C4-methoxy ester | 78 | <5 (hydrolysis) | K₂CO₃, MeOH, 65°C, 12h |
Methylamine | C4-(methylamino) ester | 65 | 15 (diamine) | DIPEA, DMF, 25°C, 24h |
Sodium methoxide | C4/C6-dimethoxy derivatives | 42 | 30 (dehalogenated) | NaOMe, THF, 0°C, 1h |
Water | 4-oxo-4,5-dihydropyrrolopyridine | 88 | - | NaOH, H₂O, 100°C, 2h |
The methyl ester group of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylate serves as a versatile handle for chemoselective derivatization. Amidoxime formation is a key strategy for introducing nitrogen-rich pharmacophores:
In WDR5 inhibitors, the methyl ester’s electronic contribution proved critical: Replacement with carboxamide reduced binding affinity 10-fold (Kd 450 nM vs. 42 nM for ester), while carboxylic acids showed poor cell permeability. Molecular dynamics simulations revealed the ester carbonyl polarizes the S5 pocket via water-mediated H-bonds to S91 and K95, enhancing residence time by 3-fold versus amides [7].
Although the pyrrolopyridine core is non-chiral, fused imidazole-pyrrolidine hybrids (e.g., dihydro-pyrrolo[1,2-a]imidazoles) exhibit complex stereoelectronic behavior. X-ray crystallography of WDR5-bound inhibitors (e.g., compound 23a, PDB: 5XJB) reveals:
Conformational rigidity is engineered via spirocyclic constraints. For example, 5'-azaspiro[cyclobutane-1,7'-pyrrolo[3,4-b]pyridine] locks the C7 nitrogen in a pseudo-axial orientation, improving WDR5 affinity (ΔKd = −0.8 kcal/mol) by pre-organizing the scaffold for F263 π-stacking. Conversely, N1-methylation increases the energy barrier for ring flipping (ΔG‡ = 12.3 kcal/mol vs. 8.1 kcal/mol for H), reducing entropic penalties upon binding [7].
Table 3: Conformational Effects on WDR5 Binding Affinity
C3 Substituent | Ring Conformation | Torsion Angle N1-C2-C3-C4 (°) | Kd (nM) | ΔG (kcal/mol) |
---|---|---|---|---|
Methyl ester | s-trans | 178 | 42 | −10.2 |
Benzyl | s-gauche | 65 | 210 | −9.1 |
Spirocyclobutyl | Locked axial | 92 | 15 | −11.0 |
Vinyl | s-cis | −5 | 890 | −8.3 |
Structural Insight: Pre-organization via spirocyclization reduces the entropic cost of binding by 2.7 kcal/mol, explaining the >50-fold affinity gain over flexible analogs .
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9